REACTION_CXSMILES
|
ClCl.[OH-:3].[Na+:4].[Br:5][C:6]1[CH:15]=[C:14]2[C:9]([CH:10]=[CH:11][CH:12]=[C:13]2[C:16](=[O:18])C)=[CH:8][CH:7]=1.[Cl:19][O-].[Na+]>>[Cl:19][O-:3].[Na+:4].[Br:5][C:6]1[CH:15]=[C:14]2[C:9]([CH:10]=[CH:11][CH:12]=[C:13]2[C:16]([OH:18])=[O:3])=[CH:8][CH:7]=1 |f:1.2,4.5,6.7|
|
Name
|
|
Quantity
|
19.7 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C2C=CC=C(C2=C1)C(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl[O-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated on a steam bath for 1 hr
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The precipitate was removed by filtration
|
Type
|
ADDITION
|
Details
|
Sodium metabisulfite (10 g) was added to the
|
Type
|
CUSTOM
|
Details
|
The precipitate was collected
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
The collected precipitate was crystallized
|
Type
|
ADDITION
|
Details
|
by the addition of water
|
Name
|
|
Type
|
product
|
Smiles
|
Cl[O-].[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C2C=CC=C(C2=C1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
ClCl.[OH-:3].[Na+:4].[Br:5][C:6]1[CH:15]=[C:14]2[C:9]([CH:10]=[CH:11][CH:12]=[C:13]2[C:16](=[O:18])C)=[CH:8][CH:7]=1.[Cl:19][O-].[Na+]>>[Cl:19][O-:3].[Na+:4].[Br:5][C:6]1[CH:15]=[C:14]2[C:9]([CH:10]=[CH:11][CH:12]=[C:13]2[C:16]([OH:18])=[O:3])=[CH:8][CH:7]=1 |f:1.2,4.5,6.7|
|
Name
|
|
Quantity
|
19.7 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C2C=CC=C(C2=C1)C(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl[O-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated on a steam bath for 1 hr
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The precipitate was removed by filtration
|
Type
|
ADDITION
|
Details
|
Sodium metabisulfite (10 g) was added to the
|
Type
|
CUSTOM
|
Details
|
The precipitate was collected
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
The collected precipitate was crystallized
|
Type
|
ADDITION
|
Details
|
by the addition of water
|
Name
|
|
Type
|
product
|
Smiles
|
Cl[O-].[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C2C=CC=C(C2=C1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |